![molecular formula C19H19NO3S B2435747 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide CAS No. 2034256-67-0](/img/structure/B2435747.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

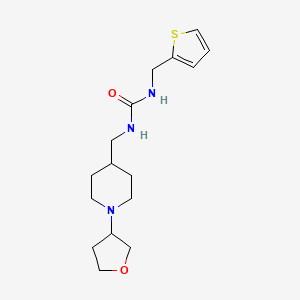

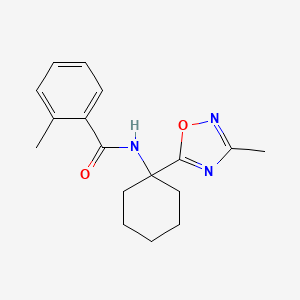

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a fused benzene and thiophene ring . The compound also contains a phenoxypropanamide group and a hydroxyethyl group attached to the benzo[b]thiophene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzo[b]thiophene-3-carboxaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . In another study, benzo[b]thiophene-3-carbaldehyde based chalcones were synthesized by reacting benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structures of two heteroaryl chalcones were described for the first time with 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR and UV spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, benzo[b]thiophene-3-carbaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . In another study, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone yielded the title chalcones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-(Benzo[b]thiophen-3-yl)acetic acid has a molecular weight of 192.24 and is stored at 4°C, protected from light, and stored under nitrogen .Wissenschaftliche Forschungsanwendungen

- Applications :

- Anti-inflammatory Agents : Some benzothiophene derivatives exhibit anti-inflammatory properties .

- Serotonin Antagonists : Compounds containing the benzothiophene nucleus have been explored as serotonin antagonists, which could be relevant for treating conditions like Alzheimer’s disease .

- Hydroxyurea Analogues : Certain benzothiophene derivatives, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have been investigated for their potential therapeutic effects .

- Applications : Understanding the effects of thiophene substitution positions on absorption bands and reactivity is crucial for designing photochromic materials .

- Methods for Synthesis :

- Intramolecular Heterocyclization : Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by isocyanate addition yields substituted 1-benzothiophene-3-carboxamides .

- Thioarylation : Intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides provides a convenient route to benzothiophenes .

- Ullmann Cross Coupling : A CuBr/1,10-Phen-catalyzed Ullmann cross coupling has been used to synthesize 2-aminobenzothiophenes, including esters of 3-carboxylic acids .

- One-Step Synthesis : Aryne reactions with alkynyl sulfides afford benzo[b]thiophenes in a one-step intermolecular manner .

Medicinal Chemistry and Drug Development

Photochromic Systems

Synthetic Chemistry

Wirkmechanismus

The mechanism of action of similar compounds has been explored. For example, a series of benzo[b]thiophene-diaryl urea derivatives exhibited antiproliferative activities on HT-29 and A549 cancer cell lines . Molecular docking studies revealed that these compounds can bind well to the active site of VEGFR2 receptor .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, one chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

There are several future directions for the research of similar compounds. For instance, a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds . In another study, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The most promising analogue displayed micromolar affinity .

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-13(23-14-7-3-2-4-8-14)19(22)20-11-17(21)16-12-24-18-10-6-5-9-15(16)18/h2-10,12-13,17,21H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHLGNIEUMXUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CSC2=CC=CC=C21)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)

![2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2435674.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2435676.png)

![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)

![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)